molecular formula C15H13ClN2O4S B12430622 O-Methyl Chlorthalidone-d4

O-Methyl Chlorthalidone-d4

Cat. No.: B12430622
M. Wt: 356.8 g/mol
InChI Key: OBWXDZPCMDDANS-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methyl Chlorthalidone-d4 is a deuterated analog of O-Methyl Chlorthalidone, a compound used primarily in scientific research. It is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and experimental applications. The molecular formula of this compound is C15H9D4ClN2O4S, and it has a molecular weight of 356.82 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl Chlorthalidone-d4 involves the deuteration of O-Methyl Chlorthalidone. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

O-Methyl Chlorthalidone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

O-Methyl Chlorthalidone-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of O-Methyl Chlorthalidone-d4 is similar to that of its non-deuterated counterpart, O-Methyl Chlorthalidone. It functions primarily by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water. This diuretic effect helps in reducing blood pressure and managing fluid retention .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13ClN2O4S

Molecular Weight

356.8 g/mol

IUPAC Name

2-chloro-5-(4,5,6,7-tetradeuterio-1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21)/i2D,3D,4D,5D

InChI Key

OBWXDZPCMDDANS-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)OC)[2H])[2H]

Canonical SMILES

COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Origin of Product

United States

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